molecular formula C18H12BiBr3 B6363595 Tris(4-bromophenyl)bismuth CAS No. 5153-29-7

Tris(4-bromophenyl)bismuth

Cat. No. B6363595
CAS RN: 5153-29-7
M. Wt: 677.0 g/mol
InChI Key: YHYYKZNGGYSCEP-UHFFFAOYSA-N
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Description

Tris(4-bromophenyl)bismuth, often abbreviated as TBBi, is a bismuth-containing compound that has been used in a variety of scientific research applications. It is a crystalline, white solid that is soluble in organic solvents, such as chloroform and ether. TBBi has been studied for its potential as an agent for controlling corrosion and for its potential applications in the biomedical field.

Scientific Research Applications

TBBi has been used in a variety of scientific research applications, including corrosion control, materials science, catalysis, and biochemistry. It has been used as a corrosion inhibitor for steel and aluminum alloys, as a catalyst for the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.

Mechanism of Action

TBBi has been found to inhibit the activity of a number of enzymes, including cytochrome P450, glutathione S-transferase, and monoamine oxidase. It is thought to act as an inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
TBBi has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, as well as to inhibit the activity of the enzyme cytochrome P450. It has also been found to affect the activity of a number of hormones, including testosterone and estradiol, and to inhibit the activity of the enzyme monoamine oxidase.

Advantages and Limitations for Lab Experiments

TBBi has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. It is also relatively stable, and it can be stored for long periods of time without significant degradation. However, it is important to note that TBBi is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research into TBBi. These include further studies into its potential applications as a corrosion inhibitor, its potential as a catalyst for organic synthesis, and its potential as a therapeutic agent. Additionally, further research into its biochemical and physiological effects is needed, as well as research into its potential toxicity. Furthermore, further research into its mechanisms of action is needed in order to better understand its effects on enzymes and hormones. Finally, further research into its potential applications in materials science and biochemistry is needed in order to fully exploit its potential.

Synthesis Methods

TBBi can be synthesized through a two-step reaction. In the first step, 4-bromophenol is reacted with anhydrous bismuth nitrate in aqueous ethanol at room temperature. The second step involves treating the product of the first reaction with aqueous sodium hydroxide, which results in the formation of TBBi.

properties

IUPAC Name

tris(4-bromophenyl)bismuthane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H4Br.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYYKZNGGYSCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)[Bi](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BiBr3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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